molecular formula C13H8O B590844 9-Fluorenone-D8 CAS No. 137219-34-2

9-Fluorenone-D8

Cat. No.: B590844
CAS No.: 137219-34-2
M. Wt: 188.255
InChI Key: YLQWCDOCJODRMT-PGRXLJNUSA-N
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Mechanism of Action

Target of Action

9-Fluorenone-D8 is a deuterium-labeled version of 9-Fluorenone . 9-Fluorenone is a polycyclic aromatic ketone that has been widely investigated due to its wide range of applications in organic materials, semiconductors, optoelectronics, organic dyes, photoconductors, and its applications in solar cells, fuel cells, and materials science

Mode of Action

It’s known that 9-fluorenone, the non-deuterated version, has photosensitizing properties and the ability to undergo electrochemical polymerization . This suggests that this compound may interact with its targets in a similar manner, although the presence of deuterium could potentially alter these interactions.

Biochemical Pathways

Research on the degradation of fluorene, a related compound, by certain bacterial strains has identified several intermediates, including 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . These intermediates suggest that this compound may also be involved in similar biochemical pathways.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

9-fluorenone, the non-deuterated version, is known to have potentially toxic effects . It’s possible that this compound may have similar effects, although the presence of deuterium could potentially alter these effects.

Action Environment

It’s known that this compound is stable under ambient conditions . This suggests that this compound may also be stable under a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 9-Fluorenone-D8 are not fully understood. It is known that the compound interacts with various enzymes and proteins. For instance, in the degradation of fluorene, a similar compound, enzymes such as DbfA and FlnB have been found to interact with the compound . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

The cellular effects of this compound are largely unknown. Related compounds such as fluorene have been studied extensively. For example, Pseudomonas sp. strain SMT-1 has been found to degrade fluorene, producing intermediates such as 9-fluorenone . This suggests that this compound may have similar effects on cellular processes.

Molecular Mechanism

Studies on related compounds suggest that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is solid at room temperature and should be stored at -20° C . This suggests that the compound is stable and does not degrade rapidly under normal conditions.

Metabolic Pathways

Studies on related compounds suggest that the compound may be involved in the degradation of fluorene . This process involves several enzymes and cofactors, suggesting that this compound may interact with similar molecules.

Subcellular Localization

It is known that the compound is used in proteomics research , suggesting that it may be localized to specific compartments or organelles within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Fluorenone-D8 can be synthesized through the catalytic oxidation of fluorene using an oxygen-containing gas as the oxidizing agent. The reaction typically involves the use of a base as a catalyst and a quaternary ammonium salt as a phase transfer agent. The reaction is carried out at temperatures ranging from 70-83°C .

Industrial Production Methods: In industrial settings, 9-fluorenone is produced by catalytic oxidative cracking of suitable aromatic compounds. The process involves using industrial fluorene as the raw material, with an organic solvent containing an aromatic ring and water as solvents. The reaction is catalyzed by an alkali and facilitated by a crown ether as a phase transfer agent .

Chemical Reactions Analysis

Types of Reactions: 9-Fluorenone-D8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Fluorenone-D8 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

Uniqueness of this compound: The deuterium labeling in this compound makes it particularly valuable in NMR spectroscopy and other analytical techniques, providing detailed insights into molecular structures and interactions that are not possible with non-deuterated compounds .

Properties

IUPAC Name

1,2,3,4,5,6,7,8-octadeuteriofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWCDOCJODRMT-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2=O)[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894068
Record name 9-fluorenone-D8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60894068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 1.0 grams of 2-biphenylcarboxylic acid was added 3 mL of trifluoromethanesulfonic acid. The sample was maintained at room temperature for 2.5 hours The mixture was poured over ice-water and extracted with ethyl acetate. The organic phase was washed with a saturated aqueous sodium bicarbonate solution until the aqueous phase was basic. The aqueous phase was separated. The organic phase was washed with water, dried over magnesium sulfate, and concentrated in vacuo to give 9H-fluoren-9-one.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A saturated solution of sodium bicarbonate (5 mL) was added to a solution of 2-amino-9-fluorenone (190 mg. 0.97 mmol) in ethyl acetate (5 mL). Next, chloroacetyl chloride (0.4 mL, 4.8 mmol) was added, and the reaction mixture was stirred at room temperature for 1 hour. The ethyl acetate layer was separated, and washed thoroughly with cold water. It was then dried under vacuum to give 2-N-chloroacetyl)-9-fluorenone (185 mg, 70%).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Yield
70%
Customer
Q & A

Q1: What is the significance of using 9-Fluorenone-D8 in this research?

A1: this compound, the deuterated analog of 9-Fluorenone, plays a crucial role in elucidating the vibrational modes of the molecule. By substituting hydrogen atoms with deuterium, which has a significantly different mass, the vibrational frequencies are altered. These isotopic shifts observed in the infrared and Raman spectra provide valuable information for assigning specific vibrational modes to particular molecular motions within the 9-Fluorenone molecule [].

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